![molecular formula C16H16FN3O3S B5503202 1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)
1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions, starting from basic piperazine and incorporating various functional groups through reactions such as electrophilic fluorination, nucleophilic substitution, and palladium-catalyzed coupling reactions. For example, a compound designed for imaging dopamine D4 receptors was synthesized via electrophilic fluorination of a trimethylstannyl precursor, highlighting the complexity and precision required in synthesizing fluorinated piperazine derivatives (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those substituted with fluorophenyl and pyridinyl groups, has been extensively studied using techniques like X-ray crystallography. These studies reveal the conformations, bond lengths, and angles critical to understanding the compound's chemical behavior and potential interactions. For instance, the structure of a related 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole compound was determined, showing the spatial arrangement and molecular conformation crucial for its biological activity (Özbey et al., 1998).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution and reactions with sulfonyl chlorides, to introduce different substituents and functional groups. These reactions are pivotal in modifying the compound's chemical and biological properties. For example, the synthesis of sulfonamides incorporating piperazinyl-ureido moieties demonstrates the versatility of piperazine derivatives in undergoing chemical transformations to yield compounds with significant inhibitory activity against enzymes like carbonic anhydrase (Congiu et al., 2015).
Scientific Research Applications
Cancer Imaging and Therapy : Patel et al. (2019) developed [18F]DASA-23, a novel radiopharmaceutical derived from 1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine, for measuring pyruvate kinase M2 levels by positron emission tomography (PET) in glioma. They demonstrated that [18F]DASA-23 can non-invasively delineate low-grade and high-grade gliomas based on aberrantly expressed PKM2, an important biomarker of cancer glycolytic re-programming (Patel et al., 2019).
Antibacterial Applications : Wu Qi (2014) explored the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives. These derivatives exhibited antibacterial activities, highlighting the potential of such compounds in antibacterial treatment (Wu Qi, 2014).
Neurotransmission Studies : Plenevaux et al. (2000) discussed the use of [18F]p-MPPF, a compound related to this compound, for studying the serotonergic neurotransmission with PET. This included comprehensive studies involving chemistry, radiochemistry, animal, and human data (Plenevaux et al., 2000).
Antiproliferative Agents : Fu et al. (2017) designed and synthesized a series of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety linked to a 4-substituted piperazine. These compounds exhibited significant antiproliferative activity against cancer cell lines, suggesting their potential as antitumor agents (Fu et al., 2017).
Radiopharmaceutical Development for Tumor Imaging : Beinat et al. (2017) reported the development of [18F]DASA-23 for imaging tumor glycolysis through noninvasive measurement of Pyruvate Kinase M2, a key enzyme in tumor metabolism and growth. This study highlighted the potential of such compounds in cancer diagnosis and monitoring (Beinat et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-14-3-5-15(6-4-14)24(22,23)20-10-8-19(9-11-20)16(21)13-2-1-7-18-12-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQWMCCPEJMBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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